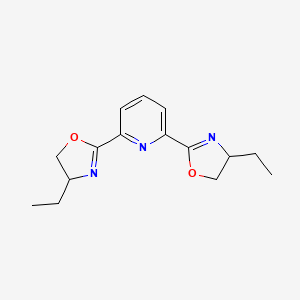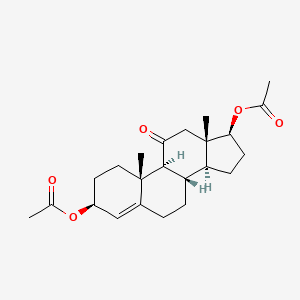
perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate is a complex organic compound that features a perfluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and the introduction of perfluorophenyl and butoxyphenyl groups. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like EDC or DCC, and various solvents such as DMF or DCM.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or KMnO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles like NaOH, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorophenyl group can enhance binding affinity, while the Fmoc group provides stability and protection during synthesis. The butoxyphenyl moiety may contribute to the compound’s overall hydrophobicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Perfluorophenylalanine: Similar in structure but lacks the Fmoc and butoxyphenyl groups.
Fmoc-protected amino acids: Share the Fmoc group but differ in the side chains.
Butoxyphenyl derivatives: Contain the butoxyphenyl moiety but vary in other functional groups.
Uniqueness
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate is unique due to its combination of perfluorophenyl, Fmoc, and butoxyphenyl groups, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C34H28F5NO5 |
|---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C34H28F5NO5/c1-2-3-16-43-20-14-12-19(13-15-20)17-26(33(41)45-32-30(38)28(36)27(35)29(37)31(32)39)40-34(42)44-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,2-3,16-18H2,1H3,(H,40,42)/t26-/m0/s1 |
InChI Key |
NSWCSDIRTCERRP-SANMLTNESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)



